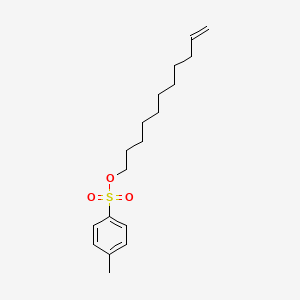
undec-10-en-1-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is derived from undecenyl alcohol and p-toluenesulfonic acid. This compound is known for its utility in various organic synthesis processes due to its reactivity and functional group compatibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 10-undecen-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
10-undecen-1-ol+p-toluenesulfonyl chloride→10-Undecenyl p-toluenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
undec-10-en-1-yl 4-methylbenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Oxidation: The double bond in the undecenyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces ethers, thioethers, or amines depending on the nucleophile.
Oxidation: Yields epoxides or diols.
Reduction: Forms sulfonamides.
Aplicaciones Científicas De Investigación
undec-10-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of polymers and surfactants.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavors.
Mecanismo De Acción
The mechanism of action of undec-10-en-1-yl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonic Acid: A strong organic acid used in similar nucleophilic substitution reactions.
Methyl p-toluenesulfonate: A smaller analog used in methylation reactions.
Ethyl p-toluenesulfonate: Used in ethylation reactions.
Uniqueness
undec-10-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its long aliphatic chain with a terminal double bond, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and materials that require specific structural features.
Propiedades
Fórmula molecular |
C18H28O3S |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
undec-10-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h3,12-15H,1,4-11,16H2,2H3 |
Clave InChI |
XIWBEXJOIRMPEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














